molecular formula C13H17Cl2N3S B2612981 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215396-71-6

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B2612981
M. Wt: 318.26
InChI Key: PLEFOKOVDKRZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can be synthesized through various methods . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The molecular structure, vibrational frequencies, and conformational stability of related benzo[d]thiazole compounds have been extensively studied using Hartree-Fock and Density Functional Theory (DFT) methods. These studies provide insight into the electronic properties, including HOMO and LUMO energies, suggesting their potential in various applications due to the charge transfer within the molecule. Such detailed analyses pave the way for understanding the reactivity and interaction of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride in scientific research (Taşal & Kumalar, 2010).

Antimicrobial and Anti-Proliferative Activities

Benzo[d]thiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibit significant broad-spectrum antibacterial activities and promising anticancer activity against various human tumor cell lines, highlighting their potential in drug discovery for therapeutic applications (Al-Mutairi et al., 2019).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery emphasizes the versatility of benzo[d]thiazole compounds. These building blocks offer the possibility to thoroughly explore chemical space around the molecule, making them valuable for designing ligands targeting various biological receptors (Durcik et al., 2020).

Corrosion Inhibition for Oil-well Tubular Steel

In the context of industrial applications, thiazole derivatives, including benzo[d]thiazole, have been investigated for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. These studies reveal that certain derivatives can significantly enhance corrosion resistance, making them valuable for protecting industrial materials in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).

Catalysis in Synthesis of Heterocyclic Compounds

Benzo[d]thiazole derivatives have also been employed as catalysts in the synthesis of various heterocyclic compounds. Their utilization as homogeneous catalysts in aqueous media for synthesizing pyran, pyranopyrazole, and phthalazine derivatives highlights their potential in facilitating efficient, green chemical reactions (Khazaei et al., 2015).

properties

IUPAC Name

7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S.ClH/c1-9-3-4-10(14)12-11(9)15-13(18-12)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFOKOVDKRZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.